4-Ethylcyclohexanone

Overview

Description

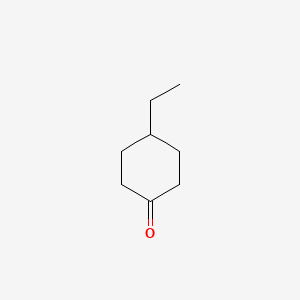

4-Ethylcyclohexanone (CAS: 5441-51-0) is a cyclic ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Structurally, it features a cyclohexane ring substituted with an ethyl group at the 4-position and a ketone group at the 1-position. It is synthesized via catalytic hydrogenation of 4-ethylphenol, where 3 wt.% Pd/γ-Al₂O₃ catalysts under mild aqueous conditions (60°C, 12 h) achieve 100% conversion to 4-ethylcyclohexanol, with this compound as a key intermediate . This compound is widely utilized in organic synthesis, biocatalysis, and pharmaceutical research due to its reactivity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexanone can be synthesized through several methods:

Oxidation of 4-Ethylcyclohexanol: This method involves the oxidation of 4-ethylcyclohexanol using oxidizing agents such as sodium dichromate in the presence of sulfuric acid.

Hydrogenation of 4-Ethylphenol: This method involves the hydrogenation of 4-ethylphenol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 4-ethylphenol. This method is preferred due to its efficiency and high yield. The process involves the use of a palladium catalyst and is carried out under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride.

Reduction: It can be reduced to 4-ethylcyclohexanol using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydroxylamine hydrochloride, sodium dichromate, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: this compound oxime.

Reduction: 4-Ethylcyclohexanol.

Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethylcyclohexanone serves as a versatile intermediate in organic synthesis. It is often employed in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Case Study: Synthesis of N-Substituted Anilines

A notable application involves the use of this compound in the Au-Pd/Al₂O₃-catalyzed synthesis of N-substituted anilines. This method utilizes this compound as a coupling partner with secondary amines under aerobic conditions, leading to high yields of the desired products. The reaction proceeds via dehydrogenative aromatization, showcasing the compound's utility in synthesizing complex organic molecules .

Catalysis

The compound has been studied for its role as a substrate in catalytic reactions. Its structural properties allow it to participate effectively in various catalytic processes.

Case Study: Dehydrogenative Self-Coupling

Research indicates that this compound can be involved in dehydrogenative coupling reactions to produce valuable amines. The process employs oxygen as a hydrogen acceptor, facilitating the formation of N-cyclohexylanilines from cyclohexylamines . This reaction highlights its potential in producing fine chemicals through catalytic methods.

Biological Applications

Emerging studies have explored the biological activity of this compound derivatives. Research has indicated potential applications in medicinal chemistry, particularly in the development of antineoplastic agents.

Case Study: Antineoplastic Activity

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit promising antineoplastic activity. The crystal structures of these compounds were analyzed through X-ray diffraction studies, confirming their potential as therapeutic agents . This area of research underscores the compound's relevance beyond traditional chemical applications.

Biotransformation Studies

Biotransformation studies using fungal biocatalysts have shown that this compound can undergo stereoselective reduction, leading to valuable chiral intermediates for pharmaceutical applications. This biocatalytic approach offers an environmentally friendly alternative to conventional synthetic methods .

Mechanism of Action

The mechanism of action of 4-ethylcyclohexanone involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of functional groups such as the carbonyl group, which makes the compound reactive towards nucleophiles .

Comparison with Similar Compounds

Physical and Chemical Properties

The substituent position and size significantly influence physical properties and reactivity. Key comparisons include:

| Compound | Boiling Point (°C) | Molecular Weight | Conversion (%)<sup>a</sup> | Selectivity (%)<sup>a</sup> | Yield (%)<sup>a</sup> |

|---|---|---|---|---|---|

| 4-Ethylcyclohexanone | N/A | 126.20 | 54 | 8.7 | 100 |

| 4-Methylcyclohexanone | 78 | 112.17 | 78 | 12.3 | 99 |

| 2-<i>tert</i>-Butylcyclohexanone | 52 | 154.25 | 6.4 | N/A | 100 |

<sup>a</sup>Data from catalytic hydrogenation studies under standardized conditions .

Key Observations :

- This compound exhibits lower conversion (54%) but higher yield (100%) compared to 4-methylcyclohexanone (78% conversion, 99% yield). This suggests steric hindrance from the ethyl group slows hydrogenation but improves final product stability .

- 2-<i>tert</i>-Butylcyclohexanone shows minimal conversion (6.4%), highlighting the impact of bulky substituents on reaction kinetics .

Reactivity in Catalytic Hydrogenation

- This compound is a critical intermediate in the hydrogenation of 4-ethylphenol to 4-ethylcyclohexanol. Under optimized conditions (3 wt.% Pd/γ-Al₂O₃, 60°C, 12 h), selectivity to 4-ethylcyclohexanol reaches 98.9% .

- In contrast, 4-methylcyclohexanone requires higher temperatures (80–120°C) for complete conversion, with selectivity to cyclohexanol dropping at elevated temperatures due to side reactions .

- Cyclohexanone (unsubstituted) shows lower thermal stability, often forming polymers or dimers above 100°C .

Environmental and Green Chemistry Considerations

- The aqueous-phase hydrogenation of this compound using Pd/γ-Al₂O₃ at 60°C offers a greener alternative to traditional methods, which often require organic solvents and higher temperatures .

- Comparatively, hydrogenation of 4-methylcyclohexanone in non-aqueous systems generates more waste, emphasizing the environmental advantage of water-based processes for ethyl-substituted derivatives .

Biological Activity

4-Ethylcyclohexanone is a cyclic ketone that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, highlighting its synthesis, biological effects, and relevant case studies.

This compound (C₉H₁₈O) is characterized by its cyclohexane ring with an ethyl group at the 4-position. It can be synthesized through various methods, including the hydrogenation of 4-ethylphenol. The hydrogenation process can yield 4-ethylcyclohexanol as well, which is an important intermediate in organic synthesis .

Synthesis Pathway:

- Starting Material: 4-Ethylphenol

- Catalyst: Palladium on alumina (Pd/γ-Al₂O₃)

- Conditions: Mild conditions in aqueous solution

- Conversion Rate: Up to 100% conversion of 4-ethylphenol to this compound and further to 4-ethylcyclohexanol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, research showed that derivatives of cyclohexanones possess potent antimicrobial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study focusing on its derivatives revealed that they could modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

Case Studies

-

Biotransformation Studies:

A study explored the biotransformation of this compound using anthracnose fungi. The results indicated that these fungi could selectively reduce the compound, suggesting potential applications in biocatalysis for producing chiral compounds . -

Molecular Docking Studies:

Research involving molecular docking simulations has shown that this compound can interact with specific biological targets, indicating its potential as a lead compound in drug design. The binding affinity and interactions with target proteins were analyzed, providing insights into its mechanism of action .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for 4-Ethylcyclohexanone, and how can reaction conditions be optimized for high yield?

Basic Research Question

this compound can be synthesized via ketone condensation or catalytic hydrogenation. A methodological approach involves refluxing ethanol solutions of precursors like 4-ethylcyclohexanol with oxidizing agents (e.g., Jones reagent). For example, in hydrazine derivative synthesis, this compound reacts with 2-phenoxyacetohydrazide under reflux (1 hour in ethanol), yielding crystalline products after cooling and filtration . Optimization includes adjusting molar ratios, solvent polarity, and temperature. Purity is confirmed via GC-MS or NMR, referencing linear molecular formula C₂H₅C₆H₉(=O) (MW 126.20) .

Q. How should researchers characterize this compound’s structural and spectroscopic properties?

Basic Research Question

Key characterization methods:

- NMR : Analyze proton environments (e.g., ethyl group at δ ~1.2 ppm, carbonyl at δ ~210 ppm).

- IR : Confirm ketone C=O stretch at ~1715 cm⁻¹ .

- Mass Spectrometry : Base peak at m/z 126 (molecular ion) with fragmentation patterns matching ethyl-substituted cyclohexanone .

- Chromatography : Use HPLC with UV detection (λ ~270 nm) for purity assessment. Reference SMILES CCC1CCC(=O)CC1 and InChI key OKSDJGWHKXFVME-UHFFFAOYSA-N for spectral validation .

Q. What experimental protocols are recommended for studying this compound’s biotransformation in enzymatic systems?

Basic Research Question

Biotransformation studies involve incubating the compound with enzymes like tropinone reductase (e.g., from Withania somnifera). Methodological steps:

Prepare enzyme extracts and standardize activity using NADPH-dependent assays.

Monitor substrate conversion via HPLC or GC.

Compare relative activity: this compound exhibits ~50% activity compared to tropinone (100%) in reductase assays .

Optimize pH (6.5–7.5) and temperature (25–37°C) for maximal turnover .

Q. How can crystallographic data for this compound derivatives be refined to resolve conformational ambiguities?

Advanced Research Question

For derivatives like (2S,4R)-2-[(1R)-1-(4-Bromophenyl)-2-nitroethyl]-4-ethylcyclohexanone :

- Use SHELXL for refinement, applying constraints for H-atom positions and anisotropic displacement parameters .

- Validate with R-factor convergence (target R[F²] < 0.06) and Flack parameter analysis (e.g., 0.03(2)) for absolute configuration .

- Address weak C–H⋯O interactions (e.g., 2.5–3.0 Å) to resolve molecular packing .

Q. How do researchers reconcile contradictory data in enzymatic activity studies involving this compound?

Advanced Research Question

Contradictions may arise from enzyme source variability or assay conditions. Mitigation strategies:

Control standardization : Use tropinone as a positive control .

Statistical validation : Apply ANOVA to compare activity across replicates.

Structural analysis : Correlate activity with substituent effects (e.g., ethyl vs. methyl groups) using molecular docking .

Reproducibility checks : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed experimental reporting .

Q. What computational tools are suitable for retrosynthetic analysis of this compound derivatives?

Advanced Research Question

Leverage AI-driven platforms like PubChem’s retrosynthesis tool , which uses template relevance models (e.g., Reaxys, Pistachio) to predict feasible routes . For example:

Input target structure (SMILES: CCC1CCC(=O)CC1 ).

Evaluate disconnections at the ketone or ethyl group.

Prioritize routes with high synthetic accessibility scores (SAscore < 4) .

Q. How should researchers address safety and handling challenges during this compound experiments?

Methodological Guidelines

- Storage : Keep in airtight containers at 4°C, away from oxidizers .

- Spill management : Absorb with silica gel and disinfect surfaces with ethanol .

- PPE : Use nitrile gloves, safety goggles, and fume hoods for vapor control .

- Toxicity screening : Follow EPA DSSTox protocols for aquatic chronic toxicity (Category 3) .

Properties

IUPAC Name |

4-ethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSDJGWHKXFVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202807 | |

| Record name | 4-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-51-0 | |

| Record name | 4-Ethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Ethylcyclohexanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ERC99KWN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.